3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde
CAS No.: 1119450-79-1
Cat. No.: VC2309197
Molecular Formula: C16H12N2O3
Molecular Weight: 280.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1119450-79-1 |
|---|---|
| Molecular Formula | C16H12N2O3 |
| Molecular Weight | 280.28 g/mol |
| IUPAC Name | 3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde |
| Standard InChI | InChI=1S/C16H12N2O3/c19-10-12-5-4-6-13(9-12)16-17-15(21-18-16)11-20-14-7-2-1-3-8-14/h1-10H,11H2 |
| Standard InChI Key | LYGAWYUALHLDSK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=CC(=C3)C=O |
| Canonical SMILES | C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=CC(=C3)C=O |
Introduction
Chemical Properties and Structural Characteristics
3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde is an organic compound with the molecular formula C16H12N2O3 and a molecular weight of 280.28 g/mol. It contains several key functional groups that contribute to its chemical behavior and potential applications.
Physical Properties
The compound features a unique molecular architecture comprising three main structural components: a benzaldehyde group, a 1,2,4-oxadiazole heterocyclic ring, and a phenoxymethyl substituent. These structural elements confer specific chemical and physical properties to the molecule.
Chemical Identifiers
The compound's identity can be confirmed through various chemical identifiers as shown in the table below:
| Identifier Type | Value |
|---|---|
| CAS Number | 1119450-79-1 |
| IUPAC Name | 3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde |
| Standard InChI | InChI=1S/C16H12N2O3/c19-10-12-5-4-6-13(9-12)16-17-15(21-18-16)11-20-14-7-2-1-3-8-14/h1-10H,11H2 |
| Standard InChIKey | LYGAWYUALHLDSK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=CC(=C3)C=O |
| PubChem Compound ID | 25219242 |
These identifiers are essential for unambiguous identification and retrieval of information pertaining to this compound in chemical databases and literature.
Structural Features
The 1,2,4-oxadiazole ring represents a key structural feature of this compound. This five-membered heterocyclic ring contains two nitrogen atoms and one oxygen atom, contributing to the compound's potential for hydrogen bonding and other intermolecular interactions. The benzaldehyde group introduces reactive carbonyl functionality, while the phenoxymethyl substituent adds lipophilic character and potential for additional interactions with biological targets.
Synthesis and Preparation Methods
The synthesis of 3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde typically involves multi-step reactions starting from appropriate precursors. Several synthetic routes have been developed, with variations in reagents, conditions, and intermediates.
General Synthetic Approach
A typical synthetic pathway involves the following key steps:
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Formation of the 1,2,4-oxadiazole ring system through the reaction of an appropriate amidoxime with a carboxylic acid derivative
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Introduction of the phenoxymethyl group through alkylation reactions
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Incorporation or preservation of the benzaldehyde functionality
Alternative Synthetic Methods
Alternative approaches may include:
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Condensation reactions involving substituted benzaldehyde derivatives with heterocyclic precursors
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Microwave-assisted synthesis to improve yields and reduce reaction times
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Solvent-free conditions for more environmentally friendly preparation
Purification Techniques
After synthesis, the compound typically requires purification, which may be accomplished through:
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Recrystallization from appropriate solvent systems (e.g., ethanol-water mixtures or dichloromethane/hexane gradients)
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Column chromatography using silica gel and appropriate solvent systems
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High-performance liquid chromatography (HPLC) for analytical-grade purity
Applications and Biological Activities
While specific biological activity data for 3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde is still emerging, compounds containing the 1,2,4-oxadiazole scaffold have demonstrated a wide range of biological activities that suggest potential applications for this molecule.
Medicinal Chemistry Applications
The 1,2,4-oxadiazole ring system is a privileged structure in medicinal chemistry, known for diverse pharmacological properties. Compounds containing this heterocycle have shown:
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Antimicrobial activity against various bacterial and fungal strains
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Anti-inflammatory properties
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Anticancer potential through various mechanisms
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Activity as enzyme inhibitors in various biochemical pathways
Material Science Applications
Beyond biological applications, compounds containing the 1,2,4-oxadiazole moiety have found uses in materials science:
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As building blocks for novel polymers with enhanced thermal stability
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In the development of materials with special optical properties
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For creating compounds with specific electronic characteristics
Research Tool Applications
The compound's structure makes it valuable as a research tool:
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As an intermediate for further chemical modifications
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As a structural probe in structure-activity relationship studies
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For developing fluorescent probes when incorporated into appropriate molecular frameworks
Spectroscopic Characterization
Comprehensive spectroscopic data is essential for confirming the identity and purity of 3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides critical structural information:
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¹H NMR reveals the proton environments, including aromatic protons of both phenyl rings, the aldehyde proton, and the methylene protons of the phenoxymethyl group
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¹³C NMR confirms the carbon framework, including the characteristic signals for the oxadiazole carbons, carbonyl carbon, and aromatic carbons
Mass Spectrometry
Mass spectrometry enables molecular weight confirmation and structural elucidation:
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High-resolution mass spectrometry (HRMS) confirms the molecular formula
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Fragmentation patterns can provide additional structural validation
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The molecular ion peak should appear at m/z 280.28, corresponding to the compound's molecular weight
Infrared Spectroscopy
IR spectroscopy provides information about functional groups:
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Characteristic absorption for the aldehyde C=O stretching (typically around 1700 cm⁻¹)
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Bands corresponding to the aromatic C=C stretching
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Signals associated with the C-O-C linkage of the phenoxymethyl group
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Vibrations related to the oxadiazole ring system
Structure-Activity Relationship Studies
Understanding the relationship between the structure of 3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde and its biological activities is crucial for developing optimized derivatives with enhanced properties.
Key Structural Elements
The molecule contains several important structural features that can influence its biological activities:
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The 1,2,4-oxadiazole ring: A heterocyclic system known for bioactivity
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The benzaldehyde moiety: Provides a reactive functional group for further modifications
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The phenoxymethyl substituent: Contributes to lipophilicity and potential interactions with biological targets
Modification Strategies
Potential modifications to optimize activity might include:
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Substitution on the phenyl rings to modulate electronic and steric properties
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Replacement of the aldehyde with other functional groups
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Alteration of the linker between the oxadiazole and the phenoxy group
Comparative Analysis
Comparison with related compounds can provide insights into structure-activity relationships:
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Evaluation against compounds with different heterocyclic systems
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Comparison with derivatives containing various substituents on the phenyl rings
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Analysis of activity differences between meta-substituted and para-substituted analogs
Research Applications and Case Studies
While specific research involving 3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde is still developing, the broader class of oxadiazole compounds offers insights into potential applications.
Medicinal Chemistry Research
Oxadiazole-containing compounds have been investigated for various therapeutic applications:
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As antimicrobial agents against resistant bacterial strains
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For development of novel anticancer therapeutics
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As anti-inflammatory and analgesic compounds
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In the treatment of neurological disorders
Synthetic Chemistry Applications
The compound serves as a valuable synthetic intermediate:
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For constructing more complex heterocyclic systems
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In the development of combinatorial libraries for drug discovery
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As a scaffold for diversity-oriented synthesis
Methodological Studies
The synthesis and characterization of this compound contributes to methodological advances:
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Development of improved synthetic routes to oxadiazole-containing compounds
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Optimization of reaction conditions for similar heterocyclic systems
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Advancement of analytical techniques for characterization of complex organic molecules
Future Research Directions
The continued study of 3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde presents several promising avenues for future research.
Structural Optimization
Further structural modifications could lead to compounds with enhanced properties:
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Development of derivatives with improved pharmacokinetic profiles
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Creation of analogs with enhanced selectivity for specific biological targets
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Design of conjugates with other bioactive molecules for synergistic effects
Mechanism of Action Studies
Understanding how this compound and its derivatives interact with biological systems is crucial:
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Identification of specific protein targets through proteomic approaches
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Elucidation of binding modes through computational and crystallographic studies
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Investigation of cellular pathways affected by compound treatment
Technological Applications
Beyond biological applications, the compound has potential in various technological fields:
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As components in chemical sensors and biosensors
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In the development of advanced materials with specific properties
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For applications in organic electronics and photonics
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